N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide
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Overview
Description
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a pyrazine-2-carboxylic acid derivative and a pyridine-3-ylmethylamine derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazine derivatives, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which have a thiophene ring, exhibit anti-inflammatory and anesthetic properties.
Pyridine derivatives: Compounds like nicotinamide and pyridoxine (vitamin B6) are well-known for their biological activities.
Pyrazine derivatives: Compounds like pyrazinamide, used in tuberculosis treatment, highlight the medicinal potential of pyrazine-containing molecules.
Uniqueness
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is unique due to its combination of three different heterocyclic rings, which may confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-15(13-9-16-5-6-17-13)19-8-11-2-1-4-18-14(11)12-3-7-21-10-12/h1-7,9-10H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXIGHQIZJZFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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